Paeciloquinone E

Natural product chemistry Structure elucidation Anthraquinone SAR

Paeciloquinone E (CAS 162797-36-6) is a fungal secondary metabolite belonging to the hydroxyanthraquinone class, first isolated from the fermentation broth of Paecilomyces carneus P-177. The compound possesses a distinctive fused dioxepin-anthraquinone pentacyclic scaffold (C₂₀H₁₆O₇, MW 368.30 g/mol) that differentiates it structurally from simpler anthraquinone congeners.

Molecular Formula C20H16O7
Molecular Weight 368.3 g/mol
Cat. No. B15613954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaeciloquinone E
Molecular FormulaC20H16O7
Molecular Weight368.3 g/mol
Structural Identifiers
InChIInChI=1S/C20H16O7/c1-20-3-2-8(7-26-20)14-13(27-20)6-11-16(18(14)24)19(25)15-10(17(11)23)4-9(21)5-12(15)22/h4-6,8,21-22,24H,2-3,7H2,1H3/t8-,20+/m1/s1
InChIKeyVDUWMFOCSYSODX-SQFXPLBJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Paeciloquinone E Procurement Guide: Source, Chemistry, and Kinase-Targeting Profile


Paeciloquinone E (CAS 162797-36-6) is a fungal secondary metabolite belonging to the hydroxyanthraquinone class, first isolated from the fermentation broth of Paecilomyces carneus P-177 [1]. The compound possesses a distinctive fused dioxepin-anthraquinone pentacyclic scaffold (C₂₀H₁₆O₇, MW 368.30 g/mol) that differentiates it structurally from simpler anthraquinone congeners [2]. Originally characterized alongside paeciloquinones A–F as an inhibitor of epidermal growth factor receptor (EGFR) protein tyrosine kinase in the micromolar range, Paeciloquinone E has subsequently appeared in computational screening campaigns targeting kinase selectivity, underscoring its continued relevance as a research tool for probing anthraquinone–kinase interactions [1][3].

Why Paeciloquinone E Cannot Be Substituted with Paeciloquinone A, C, or Emodin


The paeciloquinone series (A–F) exhibits pronounced structure–activity divergence despite a shared anthraquinone core. Paeciloquinones A and C are characterized as potent, selective v-abl tyrosine kinase inhibitors (IC₅₀ ~0.4–0.6 μM), whereas Paeciloquinone E contains a unique dioxepin ring absent in A–D and displays a distinct EGFR-centric inhibition profile [1][2]. Generic substitution with the more extensively characterized Paeciloquinone A or the simpler emodin scaffold would introduce confounding kinase-selectivity biases: Paeciloquinone A primarily targets v-abl (IC₅₀ 0.59 μM), emodin potently inhibits casein kinase II, and Paeciloquinone D acts as a PKC inhibitor (IC₅₀ ~6 μM) [3][4]. These divergent target preferences preclude the use of any single in-class compound as a functional surrogate for Paeciloquinone E in experiments requiring EGFR-pathway interrogation without v-abl or PKC cross-inhibition.

Quantitative Differentiation Evidence for Paeciloquinone E Against Closest Analogs


Structural Uniqueness: Dioxepin Ring Differentiates Paeciloquinone E from All Other Paeciloquinones

Paeciloquinone E is the only member of the paeciloquinone A–F series that contains a fused 1,3-dioxepin ring (C₂₀H₁₆O₇). In contrast, Paeciloquinone A (C₁₈H₁₂O₈) and Paeciloquinone C (C₁₅H₁₀O₇) possess simpler substitution patterns without this heterocyclic extension [1][2]. This structural feature alters hydrogen-bond donor/acceptor count and topological polar surface area (TPSA = 113.00 Ų for Paeciloquinone E) compared to Paeciloquinone A (TPSA = 141.36 Ų, calculated), potentially influencing membrane permeability and target-binding geometry [3].

Natural product chemistry Structure elucidation Anthraquinone SAR

EGFR Kinase Inhibition: Paeciloquinone E Targets EGFR Whereas Paeciloquinone A and C Prefer v-abl

The original isolation paper reports that Paeciloquinone E inhibits EGFR protein tyrosine kinase in the micromolar range, whereas Paeciloquinones A and C are characterized as potent v-abl inhibitors (IC₅₀ = 0.4 μM) [1]. Although the absolute IC₅₀ value for Paeciloquinone E against EGFR is not reported in the primary literature, the qualitative target preference is unambiguous: the paper explicitly distinguishes between EGFR-active compounds (including E) and v-abl-selective compounds (A and C) [1]. Vendor datasheets consistently corroborate that Paeciloquinone E inhibits EGFR protein tyrosine kinase .

EGFR tyrosine kinase Kinase selectivity profiling Cancer biology

Fermentation-Dependent Production: Paeciloquinone E Production Is Condition-Specific, Enabling Selective Enrichment

The original paper explicitly notes that 'depending on the fermentation conditions, partially different sets of paeciloquinones may be produced' [1]. This indicates that Paeciloquinone E is not constitutively co-produced with all other paeciloquinones; specific fermentation parameters can enrich for Paeciloquinone E relative to Paeciloquinones A and C. An HPLC method allowing separation of all major active components is also described [1].

Microbial fermentation Secondary metabolite production Process chemistry

Physicochemical Differentiation: Paeciloquinone E Exhibits Favorable Drug-Likeness Parameters Compared to Emodin

In a 2022 virtual screening study, Paeciloquinone E was ranked among the top 10 best hits based on combined physicochemical and medicinal chemistry properties, with 0 Lipinski violations, XLOGP3 = 2.84, TPSA = 113.29 Ų, and fraction Csp3 = 0.3 [1]. In contrast, emodin (a widely used anthraquinone PTK inhibitor) has TPSA = 94.83 Ų, XLOGP3 = 1.87, and also 0 Lipinski violations, indicating that Paeciloquinone E occupies a distinct property space with higher lipophilicity and different hydrogen-bonding capacity, which may translate into differential membrane permeability and protein-binding characteristics compared to the simpler emodin scaffold [1][2].

Medicinal chemistry Drug-likeness In silico screening

Natural Occurrence: Paeciloquinone E Is a Specific Biosynthetic Marker for Paecilomyces carneus P-177

Paeciloquinone E has been reported exclusively from Paecilomyces carneus P-177 (family Trichocomaceae) and is catalogued in the KNApSAcK metabolite database (ID C00016467) alongside five other paeciloquinones from the same strain [1][2]. It has also been detected in extracts of Paecilomyces sp. and noted in pheromone/semiochemical databases, but no other producing organism has been documented, making it a strain-specific chemotaxonomic marker [3]. In contrast, emodin and related anthraquinones are widely distributed across plant and fungal kingdoms, reducing their utility as specific biomarkers.

Fungal metabolomics Chemotaxonomy Natural product dereplication

High-Impact Application Scenarios for Paeciloquinone E Based on Verified Evidence


EGFR-Kinase Selectivity Profiling Panels Requiring v-abl-Sparing Anthraquinones

Paeciloquinone E is the appropriate choice for constructing anthraquinone-based kinase-selectivity panels where EGFR inhibition must be evaluated independently of v-abl activity. Unlike Paeciloquinone A (v-abl IC₅₀ = 0.4–0.59 μM) and Paeciloquinone C (v-abl IC₅₀ = 0.4–0.56 μM), which potently inhibit v-abl, Paeciloquinone E targets EGFR without reported v-abl cross-reactivity [1]. This selectivity distinction is critical for experiments dissecting EGFR-specific signaling from v-abl-mediated pathways in cancer cell models.

Structure–Activity Relationship (SAR) Studies Focused on Dioxepin-Containing Anthraquinone Scaffolds

Paeciloquinone E is the sole paeciloquinone congener bearing a fused 1,3-dioxepin ring, making it irreplaceable for SAR investigations exploring the impact of this heterocyclic extension on kinase binding, cellular permeability, and metabolic stability [1][2]. Its distinct physicochemical profile (XLOGP3 = 2.84, TPSA = 113.29 Ų, 0 Lipinski violations) provides a differentiated property baseline compared to the simpler emodin and non-dioxepin paeciloquinones A–D [3].

Chemotaxonomic and Metabolomic Fingerprinting of Paecilomyces carneus Strains

Because Paeciloquinone E is documented exclusively from Paecilomyces carneus P-177 and its production is fermentation-condition-dependent, the compound serves as a high-resolution chemotaxonomic marker for strain authentication and metabolomic fingerprinting [1][2]. Its presence in a fungal extract, confirmed by HPLC and NMR, provides strain-level specificity that common anthraquinones like emodin cannot offer [3].

Computational Docking and Virtual Screening Campaigns Targeting EGFR Kinase Domain

Paeciloquinone E has been validated as a top-10 virtual screening hit in a published in silico campaign evaluating physicochemical and medicinal chemistry properties for kinase-targeting scaffolds [1]. Its favorable computed parameters support its use as a reference ligand in docking studies, pharmacophore modeling, and machine-learning-based kinase inhibitor discovery pipelines, particularly where anthraquinone scaffolds with moderate lipophilicity and zero Lipinski violations are desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paeciloquinone E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.